molecular formula C17H25N3O B4678496 N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B4678496
M. Wt: 287.4 g/mol
InChI Key: VVUIPEVIJQIIQE-UHFFFAOYSA-N
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Description

N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane derivatives are known for their unique structural properties, which include a rigid, cage-like structure that imparts high stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a series of reactions starting from adamantane. This may involve halogenation followed by substitution reactions to introduce the desired functional groups.

    Pyrazole Ring Formation: The pyrazole ring is synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Amide Bond Formation: The final step involves the formation of the amide bond between the pyrazole ring and the adamantyl group. This is typically achieved through condensation reactions using reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antiviral, antibacterial, and anticancer agent due to its unique structural properties.

    Materials Science: Its rigid structure makes it a candidate for the development of new materials with high thermal stability and mechanical strength.

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various chemical reactions, including polymerization and hydrogenation.

Mechanism of Action

The mechanism of action of N4-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application but may include inhibition of viral replication, disruption of bacterial cell walls, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent compound with a similar cage-like structure.

    Amantadine: An antiviral and antiparkinsonian drug with a similar adamantyl group.

    Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantyl group.

Uniqueness

N~4~-(2-ADAMANTYL)-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of both the adamantyl group and the pyrazole ring, which impart distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-adamantyl)-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-9-15(10(2)20(3)19-9)17(21)18-16-13-5-11-4-12(7-13)8-14(16)6-11/h11-14,16H,4-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIPEVIJQIIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2C3CC4CC(C3)CC2C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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